![molecular formula C10H11NO2 B2968042 (S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate CAS No. 745783-83-9](/img/structure/B2968042.png)
(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate
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Overview
Description
Phenyl isocyanate is an organic compound with the formula C6H5NCO . It’s a colorless liquid that’s used as a building block in organic synthesis . 4-Methoxyphenylacetic acid, a related compound, is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent .
Synthesis Analysis
Phenyl isocyanate can be prepared by treating aniline with phosgene . For 4-methoxyphenylacetic acid, it’s used as an intermediate for pharmaceuticals and other organic synthesis .Molecular Structure Analysis
The molecular structure of phenyl isocyanate is represented by the linear formula C6H5NCO . For 4-methoxyphenylacetic acid, the molecular structure is represented by the formula C9H10O3 .Chemical Reactions Analysis
Phenyl isocyanate can undergo addition reaction with primary nitroparaffins in the presence of a tertiary alkyl amine catalyst to form sym-disubstituted urea and furoxane .Physical And Chemical Properties Analysis
Phenyl isocyanate is a liquid with a refractive index of 1.535, a boiling point of 162-163 °C, a melting point of -30 °C, and a density of 1.096 g/mL at 25 °C .Scientific Research Applications
Antimitotic Agents and Biological Systems
(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate plays a crucial role in the synthesis of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate. These isomers have been found active in several biological systems, with the S-isomer showing more potency than the R-isomer. This distinction mirrors the observed difference in activity between the S- and R-isomers of the compound, emphasizing the significance of stereochemistry in biological applications (Temple & Rener, 1992).
Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of heterocyclic compounds, such as the reaction with ethoxyacetylene to yield 4-ethoxy-7,8-methylenedioxy-2-quinolone. This pathway highlights its utility in generating structurally complex and biologically significant molecules (Weinstein & Hylton, 1964).
Renewable Thermosetting Resins and Thermoplastics
Innovative research has explored the synthesis of cyanate ester resins and polycarbonate thermoplastics from vanillin, where derivatives of (S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate served as intermediates. These materials demonstrate the potential of this compound in developing environmentally friendly and sustainable polymers with high thermal stability and desirable mechanical properties (Harvey et al., 2015).
Analytical Chemistry and Surfactant Analysis
The derivative has been applied in the separation of nonionic surfactants by capillary electrophoresis and high-performance liquid chromatography, illustrating its role in analytical chemistry for product control and quality assessment (Heinig, Vogt, & Werner, 1998).
Polymer Science
Research into optically active poly(phenyl isocyanate)s bearing an ((S)-(α-Methylbenzyl)carbamoyl) group showcases the application of (S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate in synthesizing novel polymers. These polymers exhibit significant optical activity and helical conformation, which are critical for advanced material science applications (Maeda & Okamoto, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . For example, methoxyphenyl isocyanates have been used for the protection/deprotection of amino groups .
Mode of Action
Isocyanates react with amines to form urea linkages . This reaction is often used to protect amino groups during chemical synthesis, with the urea linkage being stable under acidic, alkaline, and aqueous conditions .
properties
IUPAC Name |
1-[(1S)-1-isocyanatoethyl]-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-6,8H,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNKKJUXEYSETC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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